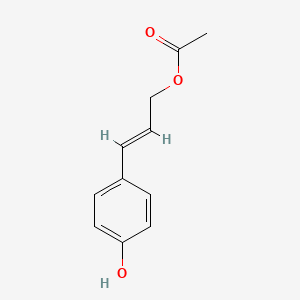

trans-Coumaryl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

[(E)-3-(4-hydroxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C11H12O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h2-7,13H,8H2,1H3/b3-2+ |

InChI Key |

UUEPXFWSBUIUAZ-NSCUHMNNSA-N |

SMILES |

CC(=O)OCC=CC1=CC=C(C=C1)O |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=C(C=C1)O |

Canonical SMILES |

CC(=O)OCC=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Biosynthetic Pathways of Trans Coumaryl Acetate

Upstream Metabolic Flow from the Shikimate Pathway

The journey to trans-coumaryl acetate (B1210297) begins with the shikimate pathway, a core metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids, including phenylalanine. biosynth.comresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. researchgate.net Chorismate stands as a critical branch-point intermediate, leading to the production of phenylalanine, tyrosine, and tryptophan. researchgate.net

For the biosynthesis of trans-coumaryl acetate, the carbon skeleton is derived from phenylalanine. biosynth.comnih.gov The general phenylpropanoid pathway is initiated when the enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. mdpi.comrsc.org Following this, Cinnamic Acid 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group onto the phenyl ring of cinnamic acid, yielding p-coumaric acid. rsc.orgnih.gov The final step in this upstream sequence involves the activation of p-coumaric acid by 4-Coumarate-CoA Ligase (4CL) , which forms a high-energy thioester bond with coenzyme A, resulting in the key intermediate, p-coumaroyl-CoA. mdpi.comnih.gov This molecule is a central hub, directing metabolic flow towards various classes of phenylpropanoids. nih.gov

Involvement of the Acetate Pathway in Precursor Formation

While the aromatic ring and the three-carbon side chain of this compound originate from the shikimate pathway, the acetyl group is supplied by a different, yet equally fundamental, metabolic route: the acetate pathway. The primary role of the acetate pathway in this context is to provide acetyl-coenzyme A (acetyl-CoA), the universal donor of acetyl groups in biochemical reactions. frontiersin.orgresearchgate.net

In plant cells, acetyl-CoA is a central metabolite that links the catabolism of carbohydrates (via glycolysis), fatty acids (via β-oxidation), and some amino acids with numerous anabolic pathways. researchgate.netwikipedia.org For instance, the breakdown of glucose through glycolysis produces pyruvate, which is then converted to acetyl-CoA within the mitochondria. wikipedia.org This acetyl-CoA can be exported to the cytosol, often in the form of citrate, where it is cleaved by ATP-citrate lyase to regenerate cytosolic acetyl-CoA. researchgate.net This cytosolic pool of acetyl-CoA is the direct precursor for the acetylation of trans-p-coumaryl alcohol. The acetate pathway's contribution is therefore essential for the final esterification step that yields this compound. oup.comnih.govnih.gov

Enzymatic Transformations Leading to trans-p-Coumaryl Alcohol

With the formation of p-coumaroyl-CoA, the biosynthetic pathway proceeds towards the creation of monolignols, a class of molecules that includes trans-p-coumaryl alcohol. rsc.org This stage involves a two-step reduction of the thioester group of p-coumaroyl-CoA.

The first reduction is catalyzed by Cinnamoyl-CoA Reductase (CCR) . This enzyme utilizes NADPH as a cofactor to reduce p-coumaroyl-CoA to p-coumaraldehyde (B1217632). mdpi.comwiley.com Subsequently, Cinnamyl Alcohol Dehydrogenase (CAD) mediates the second reduction step, converting p-coumaraldehyde into trans-p-coumaryl alcohol, again using NADPH. mdpi.comwiley.combiorxiv.org The activity of these two enzymes is a critical control point, channeling phenylpropanoid intermediates towards the biosynthesis of monolignols, which are precursors for both lignin (B12514952) and other compounds like this compound. wiley.com

| Enzyme | Substrate | Product | Pathway Stage |

| Phenylalanine Ammonia Lyase (PAL) | Phenylalanine | trans-Cinnamic Acid | General Phenylpropanoid |

| Cinnamic Acid 4-Hydroxylase (C4H) | trans-Cinnamic Acid | p-Coumaric Acid | General Phenylpropanoid |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | p-Coumaroyl-CoA | General Phenylpropanoid |

| Cinnamoyl-CoA Reductase (CCR) | p-Coumaroyl-CoA | p-Coumaraldehyde | Monolignol Synthesis |

| Cinnamyl Alcohol Dehydrogenase (CAD) | p-Coumaraldehyde | trans-p-Coumaryl Alcohol | Monolignol Synthesis |

Table 1: Key enzymes and their functions in the biosynthetic pathway leading to trans-p-Coumaryl Alcohol.

Acetylation Mechanisms Forming this compound

The final step in the biosynthesis is the esterification of trans-p-coumaryl alcohol. This reaction involves the transfer of an acetyl group from acetyl-CoA to the allylic hydroxyl group of trans-p-coumaryl alcohol, forming this compound. nih.govresearchgate.net This acetylation reaction represents a key branch point, diverting monolignols away from lignin polymerization and towards the production of specialized phenylpropenes and their esters. nih.govresearchgate.net

Role of Acyltransferases in the Esterification Process

The acetylation of trans-p-coumaryl alcohol is catalyzed by a specific class of enzymes known as acyltransferases. nih.gov More specifically, members of the BAHD acyltransferase family are responsible for this transformation. frontiersin.orgfrontiersin.org The BAHD family is a large and diverse group of plant enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to a wide range of acceptor molecules, including alcohols. frontiersin.orgnih.gov

Research has identified Coniferyl Alcohol Acyltransferases (CFATs) as enzymes capable of catalyzing the acetylation of monolignols. frontiersin.orgplos.org While named for their activity with coniferyl alcohol, some of these enzymes have been shown to accept p-coumaryl alcohol as a substrate as well, using acetyl-CoA as the acyl donor to produce this compound. frontiersin.org This reaction is a critical committed step in the biosynthesis of certain phenylpropenes and related derivatives. nih.govplos.org The activity of these acyltransferases effectively channels monolignol precursors into distinct metabolic fates.

| Enzyme Family | Specific Enzyme Type | Acyl Donor | Acyl Acceptor | Product |

| BAHD Acyltransferase | Coniferyl Alcohol Acyltransferase (CFAT) | Acetyl-CoA | trans-p-Coumaryl Alcohol | This compound |

Table 2: The enzymatic acetylation of trans-p-Coumaryl Alcohol.

Enzymology of Trans Coumaryl Acetate Biosynthesis and Transformation

Characterization of Key Biosynthetic Enzymes

The formation of t-anol from trans-coumaryl acetate (B1210297) is a critical reaction catalyzed by specific enzymes belonging to the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of NADPH-dependent reductases. pnas.org

Research has led to the identification and characterization of t-anol/isoeugenol (B1672232) synthase (AIS1) from anise (Pimpinella anisum) and Illicium verum (IvAIS1). nih.govnih.gov These enzymes have been shown to catalyze the reduction of trans-coumaryl acetate to t-anol. nih.govnih.gov In vitro assays using purified recombinant AIS1 and IvAIS1 proteins, expressed in Escherichia coli, have demonstrated their capability to convert this compound into t-anol in the presence of the cofactor NADPH. nih.govnih.gov

Furthermore, these enzymes exhibit dual substrate specificity, as they can also catalyze the conversion of coniferyl acetate to isoeugenol. nih.govnih.gov This dual activity highlights their role in the biosynthesis of different phenylpropenes. The investigation of these enzymes has been crucial in elucidating the biosynthetic pathway leading to t-anethole, a major component of anise essential oil, where t-anol serves as the immediate precursor. nih.gov

The enzymatic efficiency and substrate preference of AIS1 and IvAIS1 have been quantified through kinetic studies. These analyses provide insights into the metabolic flux through the phenylpropanoid pathway.

For instance, the AIS1 protein from anise (PaAIS1) displays apparent Km values of 145 µM for this compound and 230 µM for coniferyl acetate. capes.gov.brebi.ac.ukresearchgate.net While it shows a slightly higher affinity for this compound, its turnover rate for this substrate is 14-fold slower than for coniferyl acetate. nih.gov In contrast, IvAIS1 from Illicium verum exhibits Km values of 480.30 ± 86.61 µM for this compound and 438.4 ± 44.3 µM for coniferyl acetate, with a higher catalytic efficiency observed for coniferyl acetate. nih.govresearchgate.net

| Enzyme | Substrate | Km (µM) | Kcat (s-1) | Vmax (nmol·s-1·mg protein-1) | Reference |

|---|---|---|---|---|---|

| PaAIS1 (Anise) | trans-Coumaryl acetate | 145 | - | - | capes.gov.brebi.ac.ukresearchgate.net |

| Coniferyl acetate | 230 | - | - | capes.gov.brebi.ac.ukresearchgate.net | |

| IvAIS1 (Illicium verum) | trans-Coumaryl acetate | 480.30 ± 86.61 | 0.33 ± 0.018 | 4.05 ± 0.23 | nih.govresearchgate.net |

| Coniferyl acetate | 438.4 ± 44.3 | 0.67 ± 0.025 | 8.18 ± 0.30 | nih.govresearchgate.net |

The structural analysis of enzymes within the phenylpropanoid pathway provides a basis for understanding their reaction mechanisms and substrate specificities. nih.gov While the specific crystal structure of AIS1 with this compound may not be detailed, insights can be drawn from homologous enzymes. For example, the catalytic sites of enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the general phenylpropanoid pathway, contain an unusual electrophilic 4-methylidene-imidazole-5-one (MIO) group derived from an internal tripeptide sequence. nih.govnih.govresearchgate.net

For acyltransferases, the active site is often located in a cleft on the enzyme's surface. youtube.com The binding of CoA-linked substrates occurs within a tunnel that leads to the catalytic machinery. nih.gov The topology of these active sites, including the specific amino acid residues, dictates the substrate specificity and the nature of the catalyzed reaction. nih.gov

Identification and Functional Analysis of Related O-Methyltransferases

Following the formation of t-anol from this compound, subsequent modification reactions, such as methylation, are common. In anise, an O-methyltransferase, designated as t-anol/isoeugenol O-methyltransferase 1 (AIMT1), has been identified and characterized. nih.govcapes.gov.brebi.ac.uk This enzyme catalyzes the methylation of the para-hydroxyl group of t-anol to produce t-anethole, and it can also methylate isoeugenol to form methylisoeugenol. nih.govcapes.gov.br

The kinetic parameters of AIMT1 reveal its substrate preferences. It exhibits a Km of 19.3 µM for isoeugenol and shows a 10-fold preference for t-anol over chavicol and for isoeugenol over eugenol, indicating a specificity for substrates with a propenyl side chain. capes.gov.br This substrate specificity is a key determinant in the final profile of phenylpropanoid compounds produced by the plant. capes.gov.br Plant O-methyltransferases are generally classified into two subfamilies: caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT). mdpi.com

| Substrate | Km (µM) | Reference |

|---|---|---|

| Isoeugenol | 19.3 | capes.gov.br |

| S-[methyl-14C]adenosyl-l-methionine | 54.5 | capes.gov.br |

Mechanisms of Regiospecific and Stereospecific Acyl Transfer Reactions

Acyltransferases play a crucial role in the biosynthesis of this compound itself, transferring an acetyl group to p-coumaryl alcohol. These enzymes exhibit high degrees of regioselectivity and stereoselectivity, ensuring the formation of specific isomers. mdpi.com Regioselectivity is the preference for functional group bonding to one atom over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. mdpi.commasterorganicchemistry.com

Plant acyltransferases are broadly divided into two families: serine carboxypeptidase-like (SCPL) acyltransferases and the BAHD family. nih.gov The BAHD family enzymes utilize acyl-CoA thioesters as acyl donors, while SCPL acyltransferases use 1-O-β-D-glucose esters. nih.gov The reaction mechanism for BAHD acyltransferases is thought to involve a catalytic triad, often including a conserved histidine residue, which facilitates the nucleophilic attack of the acceptor molecule's hydroxyl group on the carbonyl carbon of the acyl-CoA donor. nih.gov The precise positioning of the substrate within the active site, dictated by the surrounding amino acid residues, governs the regiospecificity of the acylation.

Enzyme Engineering for Modified Catalytic Properties

The ability to modify the catalytic properties of enzymes involved in the this compound pathway holds significant potential for metabolic engineering and the production of novel compounds. Techniques such as directed evolution and rational protein engineering are employed to alter enzyme stability, activity, and substrate specificity. magtech.com.cnzymvol.comtudelft.nl

Rational design involves making specific changes to the amino acid sequence of an enzyme based on knowledge of its three-dimensional structure and active site. acs.org For instance, modifying key residues within the active site can expand the substrate scope of an acyltransferase to accept bulkier acyl donors. acs.org Directed evolution, on the other hand, involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired properties. magtech.com.cntudelft.nl These approaches can be used to engineer enzymes like AIS1 to favor the production of t-anol over isoeugenol or to enhance their catalytic efficiency. By manipulating the enzymes in this pathway, it is possible to control the production of specific phenylpropanoids for various industrial applications. zymvol.com

Metabolic Fates and Downstream Products of Trans Coumaryl Acetate

Role as a Precursor for Volatile Phenylpropenes

trans-Coumaryl acetate (B1210297) is a crucial precursor in the biosynthesis of several volatile phenylpropenes, which are important for plant defense, pollinator attraction, and as characteristic flavor and aroma compounds.

trans-Coumaryl acetate is directly converted to t-anol, a key phenylpropene, through the action of an NADPH-dependent enzyme known as t-anol/isoeugenol (B1672232) synthase (AIS). nih.govresearchgate.net This enzyme exhibits dual specificity and can also catalyze the conversion of coniferyl acetate to isoeugenol, another significant volatile compound. nih.govresearchgate.net The AIS enzyme has been identified and characterized in several plant species, including anise (Pimpinella anisum) and star anise (Illicium verum). nih.govresearchgate.netcsic.esnih.gov

In anise, the AIS1 protein is 59% identical to the isoeugenol synthase 1 found in petunia. nih.govcsic.es Studies on the enzyme kinetics of AIS reveal its affinity for both this compound and coniferyl acetate. For example, the AIS1 enzyme from Illicium verum shows specific kinetic parameters for these substrates. researchgate.netnih.gov

Table 1: Kinetic Parameters of t-Anol/Isoeugenol Synthase (IvAIS1) from Illicium verum

| Substrate | Km (μM) | Vmax (nmol·s−1·mg protein−1) | kcat (s-1) |

|---|---|---|---|

| This compound | 480.30 ± 86.61 | 4.05 ± 0.23 | 0.33 ± 0.02 |

| Coniferyl acetate | 438.40 ± 44.29 | 8.18 ± 0.30 | 0.67 ± 0.03 |

The catalytic efficiency of IvAIS1 is higher for coniferyl acetate compared to this compound. researchgate.net This biosynthetic step is a critical control point in determining the profile of volatile phenylpropenes produced by a plant.

The t-anol formed from this compound serves as the immediate precursor to t-anethole, the compound responsible for the characteristic sweet aroma of anise and fennel. nih.govnih.gov The conversion of t-anol to t-anethole is achieved through an O-methylation reaction, where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the para-hydroxyl group of t-anol. nih.govcsic.esresearchgate.net This reaction is catalyzed by a specific O-methyltransferase (OMT). nih.govcsic.es

Similarly, this compound is a precursor in the biosynthetic pathway of estragole (B85927). nih.gov This pathway involves the formation of chavicol from this compound, which is then methylated by a chavicol O-methyltransferase to produce estragole. nih.govresearchgate.net In some plants, such as bitter fennel (Foeniculum vulgare), both t-anethole and estragole are derived from a common pathway that originates with this compound. nih.gov

Contribution to Lignin (B12514952) Biosynthesis and Acylation

Lignin is a complex polymer essential for structural support in terrestrial plants. It is primarily formed from the polymerization of monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. csic.esnih.gov this compound, as an ester of a primary monolignol, plays a role in the acylation of the lignin polymer.

Research indicates that acetylated monolignols, including coniferyl and sinapyl acetates, can act as true monomers in the lignification process. csic.es This suggests that this compound can also be integrated into the monolignol synthesis and polymerization pathways. The acylation of monolignols often occurs prior to their transport to the cell wall and subsequent polymerization. researchgate.net In grasses, for instance, lignins are notably acylated with p-coumarates, which involves the incorporation of monolignol p-coumarate conjugates into the growing lignin polymer. researchgate.netnih.gov This process is facilitated by acyl-transferases that use acyl-CoA molecules as donors. researchgate.net

The incorporation of acetylated monolignols leads to the formation of acylated lignin units. Studies have shown that acetylation occurs exclusively at the γ-carbon of the lignin side chain. csic.es This acylation is a feature observed in all angiosperms studied, including both monocots and eudicots, but is absent in gymnosperms. csic.es

In many plants, acetylation predominantly occurs on the syringyl (S) lignin units, although in some cases, acetylated guaiacyl (G) units can be more abundant. csic.es The presence of these acetylated units, derived from precursors like this compound, modifies the structure and properties of the lignin polymer. The enzyme responsible for the formation of p-coumarate-monolignol conjugates is a p-coumaroyl-CoA:monolignol transferase (pCAT). nih.gov

Pathways to Other Coumaroyl Derivatives and Conjugates

The central role of the coumaroyl moiety in plant metabolism means that this compound is related to a broader family of coumaroyl derivatives and conjugates. The precursor, p-coumaric acid, is converted to p-coumaroyl-CoA, a key intermediate at a metabolic branch point. wiley-vch.de This activated form can be directed towards the synthesis of flavonoids and other phenolic compounds. researchgate.net

From the core structure provided by p-coumaryl alcohol, other derivatives besides the acetate ester can be formed. For example, other simple esters such as methyl p-coumarate have been identified as components of floral scents. researchgate.net Furthermore, more complex conjugates can be synthesized, such as p-coumaryl p-coumarate, which has been shown to be integrated into the lignin of Arabidopsis thaliana. oup.com These alternative pathways highlight the metabolic plasticity of coumaroyl intermediates in generating a wide array of natural products.

Compound Index

Branching Points and Metabolic Flux Regulation

The metabolic fate of this compound is intricately linked to the broader phenylpropanoid pathway, a complex network responsible for the biosynthesis of a wide array of plant secondary metabolites. The regulation of metabolic flux, which determines the channeling of intermediates toward specific downstream products, is crucial for plant development and defense. While this compound itself is a key intermediate, its formation and consumption are governed by the metabolic branching points and regulatory mechanisms of the upstream phenylpropanoid pathway.

A primary branching point in this pathway occurs at p-coumaroyl-CoA, the precursor to this compound. purdue.edunih.gov p-Coumaroyl-CoA sits (B43327) at a metabolic crossroads, where its fate is determined by the action of competing enzyme families, directing carbon flow into several major downstream pathways. researchgate.netfrontiersin.org These include the flavonoid biosynthesis pathway, the monolignol pathway leading to lignin production, and the pathway leading to phenylpropenes, which includes the formation of this compound. researchgate.netfrontiersin.org

The distribution of p-coumaroyl-CoA among these competing pathways is a critical regulatory node. The expression and activity of enzymes such as chalcone (B49325) synthase (CHS), the entry point into flavonoid biosynthesis, and various acyltransferases, determine the metabolic flux. nih.gov For instance, environmental stressors can trigger a shift in the allocation of p-coumaroyl-CoA between the furanocoumarin and flavonoid pathways. researchgate.net

Once p-coumaroyl-CoA is committed to the phenylpropene branch, it undergoes a series of reactions to form this compound. nih.gov The primary known metabolic fate of this compound is its conversion to t-anol, a reaction catalyzed by the enzyme t-anol/isoeugenol synthase (AIS). nih.gov This enzyme exhibits activity with both this compound and coniferyl acetate, indicating a potential point of metabolic competition and regulation. nih.govresearchgate.netresearchgate.net

The regulation of AIS expression and activity is a key factor in determining the metabolic flux from this compound to t-anol and subsequently to t-anethole. nih.gov Studies have shown that the expression of genes encoding for enzymes in the phenylpropene biosynthetic pathway, including those involved in the metabolism of this compound, can be highly localized in specific plant tissues, such as the peltate glands of sweet basil, suggesting a tight spatial and developmental regulation of this metabolic pathway. nih.gov

While the conversion to t-anol is the most well-documented fate of this compound, the existence of other metabolic pathways branching from this intermediate cannot be entirely ruled out. However, current research primarily points to the regulation of upstream enzymes acting on p-coumaroyl-CoA and the specific action of t-anol/isoeugenol synthase as the main determinants of the metabolic flux and downstream products derived from this compound.

Genetic and Molecular Regulation of Trans Coumaryl Acetate Metabolism

Transcriptional Regulation of Biosynthetic Gene Expression

The formation of trans-coumaryl acetate (B1210297) begins with the general phenylpropanoid pathway, and the expression of genes encoding the requisite enzymes is under tight transcriptional control. The core pathway enzymes—phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)—provide the precursor, p-coumaroyl-CoA. wiley.comfrontiersin.orgnih.gov Subsequent enzymes, including cinnamoyl-CoA reductase (CCR), cinnamyl alcohol dehydrogenase (CAD), and an alcohol acyltransferase (AAT), complete the synthesis. researchgate.netresearchgate.net The regulation of this pathway is largely orchestrated by specific families of transcription factors (TFs).

Key among these are the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which often form a regulatory complex (MBW) to control different branches of phenylpropanoid metabolism. nih.govmdpi.com Studies have shown that MYB transcription factors can directly activate the promoters of pathway genes. For instance, certain R2R3-MYB proteins bind to specific cis-regulatory sequences, such as AC elements found in the promoters of genes like PAL and 4CL, to initiate transcription. frontiersin.orgplos.org In Populus, the transcription factor PtoMYB216 has been shown to activate 4CL5. frontiersin.org Similarly, NAC domain TFs have also been identified as regulators of 4CL gene expression in several plant species. frontiersin.org

Overexpression studies further confirm the role of these TFs. Ectopic expression of the Arabidopsis R2R3-MYB factor PAP1 in tobacco leads to a significant increase in the transcript levels of several pathway genes, including PAL and others involved in downstream flavonoid synthesis. semanticscholar.org This demonstrates how a single master regulator can coordinate the expression of an entire metabolic pathway. Feedback regulation may also occur, as evidenced by the bacterial repressor CouR, which specifically binds to the intermediate p-coumaroyl-CoA, suggesting a mechanism for modulating pathway flux based on intermediate concentrations. acs.org

Table 1: Key Transcription Factors in the Phenylpropanoid Pathway

| Transcription Factor Family | Specific Examples | Target Genes/Pathway Steps | Mode of Action |

| R2R3-MYB | PAP1, AtMYB12, PtoMYB216 | PAL, 4CL, other phenylpropanoid genes | Binds to AC elements in promoters to activate transcription. frontiersin.orgplos.orgsemanticscholar.org |

| bHLH | - | Phenylpropanoid/Flavonoid genes | Often forms a complex with MYB and WD40 proteins to regulate gene expression. mdpi.com |

| WD40 | - | Phenylpropanoid/Flavonoid genes | Acts as a scaffold protein in the MBW regulatory complex. mdpi.com |

| NAC | EjNAC1 | 4CL | Trans-activation of gene promoters. frontiersin.org |

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional control is a primary mode of regulation, post-transcriptional and post-translational mechanisms add further layers of complexity, allowing for rapid modulation of metabolic flux. These mechanisms can include alternative splicing of gene transcripts, regulation of mRNA stability, and post-translational modifications of enzymes that alter their activity, stability, or localization.

Information specifically detailing these control mechanisms for trans-coumaryl acetate biosynthesis is limited. However, evidence from related pathways suggests their importance. For example, the regulation of anthocyanin levels, which are also derived from the phenylpropanoid pathway, has been linked to both transcriptional and post-transcriptional control of the PAP1 transcription factor. semanticscholar.org Such mechanisms could fine-tune the availability or activity of the TFs that govern the expression of this compound biosynthetic genes. Furthermore, the enzymes themselves, such as the BAHD acyltransferases responsible for the final acetylation step, are subject to regulation that can determine substrate specificity and catalytic efficiency, although specific post-translational modifications governing this process are still under investigation. annualreviews.org

Developmental Regulation of Accumulation and Distribution

The synthesis and accumulation of this compound and its derivatives are often specific to certain tissues and developmental stages, reflecting the specialized roles of these compounds in the plant. Studies on species that produce downstream products of this compound provide insight into its spatial and temporal distribution.

In anise (Pimpinella anisum), the genes encoding t-anol/isoeugenol (B1672232) synthase (AIS1), which uses this compound as a substrate, show their highest transcript levels in developing fruits. ebi.ac.ukresearchgate.net This correlates with the observation that the downstream product, t-anethole, accumulates to its highest levels in the fruits as the plant matures. ebi.ac.uk A similar pattern is observed in Illicium verum, where the corresponding gene, IvAIS1, is highly expressed in roots, leaves, and fruits, but at much lower levels in stems and flowers. researchgate.netnih.gov This differential gene expression dictates where the metabolic pathway is most active and where the final products accumulate. The accumulation of related acetate esters, such as bornyl acetate in Wurfbainia villosa, also shows strong developmental regulation, with peak levels occurring in mature seeds, coinciding with the highest expression of the relevant acyltransferase genes. frontiersin.org

Table 2: Developmental and Tissue-Specific Distribution of Related Metabolism

| Plant Species | Gene/Enzyme | Primary Tissues of Expression/Accumulation | Developmental Stage |

| Pimpinella anisum | AIS1 | Fruits, Leaves | Accumulation increases as the plant matures, peaking in fruit. ebi.ac.ukresearchgate.net |

| Illicium verum | IvAIS1 | Roots, Leaves, Fruits | High expression in mature tissues, low in stems and flowers. researchgate.netnih.gov |

| Wurfbainia villosa | WvBATs | Seeds | Expression and product accumulation peak in mature seeds. frontiersin.org |

Hormonal and Environmental Influences on Metabolic Flux

The production of phenylpropanoids, including this compound, is a key component of the plant's response to both internal hormonal signals and external environmental challenges. Plant hormones such as jasmonates (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are well-known signaling molecules that can trigger the expression of defense-related genes, including those in the phenylpropanoid pathway. nih.govoup.com

Exogenous application of ABA and methyl jasmonate (MeJA) can induce the production of H₂O₂ which in turn activates genes involved in the biosynthesis of phenylpropanoid-derived anthocyanins. nih.gov Environmental stresses are potent inducers of this pathway. Abiotic factors like UV radiation, mechanical damage, and extreme temperatures, as well as biotic stress from pathogen or herbivore attacks, lead to a rapid up-regulation of phenylpropanoid biosynthesis. nih.govoup.commdpi.com For instance, studies in cucumber have shown that abiotic stress leads to the up-regulation of the entire p-coumaryl alcohol branch of the pathway, resulting in a significant accumulation of the precursor p-coumaraldehyde (B1217632). oup.com This stress-induced enhancement of the metabolic flux strongly suggests that the production of this compound would also be elevated under such conditions as part of a broader defense response.

Table 3: Hormonal and Environmental Inducers of the Phenylpropanoid Pathway

| Factor | Type | Effect on Pathway |

| Abscisic Acid (ABA) | Hormone | Induces expression of biosynthetic genes, often linked to stress responses. nih.gov |

| Jasmonates (JA) | Hormone | Potent inducer of defense-related secondary metabolism, including phenylpropanoids. oup.com |

| Salicylic Acid (SA) | Hormone | Mediates plant defense responses, affecting the expression of pathway genes. nih.gov |

| UV Radiation | Environmental | Triggers accumulation of phenylpropanoids as a protective screening mechanism. nih.gov |

| Pathogen Attack | Environmental | Induces the synthesis of phytoalexins and reinforces cell walls via lignification. oup.com |

Genetic Perturbation Studies and Mutational Analysis

The functional roles of genes within the this compound biosynthetic pathway have been elucidated through genetic perturbation studies, including the analysis of mutants and the creation of transgenic plants with altered gene expression. These studies reveal critical control points and the metabolic consequences of disrupting the pathway.

Mutational analyses in Arabidopsis thaliana have been particularly informative. A T-DNA insertion mutant for the gene CYP98A3, which encodes a p-coumaroyl ester 3'-hydroxylase that acts on related substrates, results in a drastic phenotype. mpg.denih.gov These mutants exhibit severely reduced lignin (B12514952) content, an accumulation of p-coumaroyl derivatives, and significant developmental defects, highlighting the critical role of metabolic flux through the coumaroyl branch of the pathway. mpg.denih.gov

Comprehensive analyses of multiple Arabidopsis mutants, each targeting a different step in phenylpropanoid biosynthesis, have revealed that genetic perturbations lead to global reprogramming of both the transcriptome and the metabolome. nih.gov For example, changes in the levels of intermediates like p-coumaroyl-CoA were found to be correlated with system-wide changes in the expression of gene clusters involved in diverse biological processes, not just secondary metabolism. nih.gov Conversely, overexpression of key pathway genes, such as PAL5 in soybean, resulted in significantly increased lignin content, demonstrating that enhancing a single enzymatic step can boost the output of the entire pathway. redalyc.org These studies underscore the interconnectedness of the pathway and the profound systemic effects that arise from its genetic manipulation.

Table 4: Examples of Genetic Perturbation Studies

| Gene Target | Organism | Type of Perturbation | Key Finding |

| CYP98A3 | Arabidopsis thaliana | T-DNA Insertion Mutant | Drastic reduction in lignin, accumulation of p-coumaroyl derivatives, severe growth defects. mpg.denih.gov |

| Various Phenylpropanoid Genes | Arabidopsis thaliana | 13 different mutants | Perturbations cause global transcriptional and metabolic reprogramming. nih.gov |

| PAL5 | Glycine max (Soybean) | Overexpression | Increased lignin content, demonstrating the step's role as a flux control point. redalyc.org |

| Acetate Pathway Genes (KAT5, ECH) | Arabidopsis thaliana | T-DNA Insertion Mutant | Reduced accumulation of downstream flavonols due to precursor limitation. nih.govoup.com |

Ecological and Physiological Roles in Plants

Contribution to Plant Cell Wall Architecture and Rigidity

The structural integrity of plants is largely dependent on the composition and fortification of their cell walls. The phenylpropanoid pathway, from which trans-coumaryl acetate (B1210297) is derived, is central to this process through the synthesis of lignin (B12514952) precursors. nih.gov

p-Coumaryl alcohol, the parent alcohol of trans-coumaryl acetate, is a primary monolignol. biosynth.com This alcohol is incorporated into the lignin polymer through enzymatic processes, contributing significantly to the rigidity and structural integrity of the plant cell wall. biosynth.com Lignification is critical for plant development and provides a physical barrier against external pressures. nih.govbiosynth.com

Furthermore, related hydroxycinnamic acid amides (HCAAs), such as p-coumaroyltyramine, are known to be synthesized and transported to the cell wall for fortification, particularly in response to pathogen attacks. mdpi.comnih.gov These compounds can undergo peroxidative polymerization within the cell wall, strengthening its structure. nih.gov While this compound itself is not a direct structural component like lignin, its role as an intermediate in these metabolic networks places it within the broader biochemical framework that governs cell wall architecture and reinforcement.

Involvement in Plant Growth and Development Processes

The phenylpropanoid pathway and its derivatives, including HCAAs, are integral to numerous aspects of plant growth and development beyond structural support. These processes include tuberization, flower development, and senescence. mdpi.com As a constituent of this pathway, this compound is implicated in these developmental programs.

Research has shown that the genes encoding enzymes that utilize this compound as a substrate are active throughout the plant. For instance, in anise (Pimpinella anisum), the genes for t-anol/isoeugenol (B1672232) synthase 1 (AIS1), which converts this compound to t-anol, are expressed throughout the plant, with the highest transcript levels found in developing fruits. ebi.ac.ukebi.ac.uk This suggests a role for the metabolic flux through this compound in the maturation and biochemical profile of fruits. Similarly, in star anise (Illicium verum), the gene for a comparable enzyme (IvAIS1) was found to be expressed in roots, leaves, and fruits. nih.gov

| Enzyme | Plant Species | Substrate(s) | Product(s) | Tissue Expression | Reference |

| t-anol/isoeugenol synthase 1 (AIS1) | Anise (Pimpinella anisum) | This compound, Coniferyl acetate | t-Anol, Isoeugenol | Expressed throughout the plant, highest in developing fruits | ebi.ac.uk, ebi.ac.uk |

| t-anol/isoeugenol synthase (IvAIS1) | Star Anise (Illicium verum) | This compound, Coniferyl acetate | t-Anol, Isoeugenol | Accumulated in roots, leaves, and fruits; lower levels in stems and flowers | nih.gov |

Role in Plant-Environment Interactions

Plants continuously interact with their environment, responding to both living (biotic) and non-living (abiotic) challenges. Secondary metabolites from the phenylpropanoid pathway are at the forefront of these interactions. nih.govresearchgate.net

The phenylpropanoid pathway is a critical source of compounds that provide chemical defense against pathogens and herbivores. nih.govfrontiersin.org Resistance against pathogens is often associated with an altered metabolism of phenolic compounds and the rapid activation of genes within this pathway. nsf.gov

Direct evidence points to the accumulation of this compound during pathogenic challenges. An integrated transcriptomic and metabolomic analysis of honey pomelo (Citrus maxima) revealed that in varieties resistant to the fungal pathogen Diaporthe citri, the levels of this compound, among other phenylpropanoids, increased following inoculation. frontiersin.org This suggests its involvement in the plant's defense response.

Moreover, compounds closely related to this compound, such as hydroxycinnamic acid amides (HCAAs), accumulate in plants as a defense mechanism. mdpi.comnsf.gov For example, the synthesis of p-coumaroyltyramine and feruloyl-tyramine is induced in pepper plants by the bacterium Xanthomonas campestris. apsnet.org These HCAAs are thought to play a role in plant defense and are synthesized via hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT), which uses precursors from the same pathway as this compound. nih.govapsnet.org

| Plant | Pathogen/Stress | Observed Response involving Coumaroyl Derivatives | Reference |

| Honey Pomelo (Citrus maxima) | Diaporthe citri (fungus) | Increased levels of p-coumaryl acetate in resistant varieties | frontiersin.org |

| Pepper (Capsicum annuum) | Xanthomonas campestris (bacterium) | Induction of coumaroyl-tyramine synthesis | apsnet.org |

| Arabidopsis thaliana | Pseudomonas syringae, Erwinia carotovora (bacteria) | Increased accumulation of coumaroyl tyramine (CT) post-inoculation | nsf.gov |

Plants respond to abiotic stresses such as drought, high salinity, cold, and intense light by synthesizing a variety of protective secondary metabolites. mdpi.commdpi.com Phenolic compounds, derived from the shikimate and phenylpropanoid pathways, are crucial in these tolerance mechanisms. researchgate.netmdpi.com They can act as antioxidants to neutralize toxic reactive oxygen species (ROS) that accumulate during stress. mdpi.com

While specific studies focusing solely on the role of this compound in abiotic stress are limited, its position within the phenylpropanoid pathway is significant. This pathway is known to be activated under various abiotic stress conditions, leading to the accumulation of phenolics that help the plant survive. researchgate.netmdpi.com Transcription factors involved in plant stress responses often mediate the biosynthesis of these defensive secondary metabolites. nih.gov Therefore, as an intermediate in a key stress-responsive pathway, this compound is part of the broader metabolic machinery that enables plant adaptation to adverse environmental conditions.

Mediation of Chemical Communication

Plants can communicate with each other and with other organisms through the release of volatile organic compounds (VOCs). nih.gov These chemical signals can warn neighboring plants of herbivore or pathogen attacks, allowing them to prime their defenses. nih.govresearchgate.net

This compound serves as a direct precursor in the biosynthesis of certain volatile aromatic compounds. In anise and star anise, it is converted into t-anol, which is then methylated to form t-anethole, the compound responsible for the characteristic sweet aroma. nih.govebi.ac.uk Volatiles like t-anethole can play roles in ecological interactions. While this compound is not itself the volatile signal, its synthesis and conversion are critical steps in producing these chemical cues. The production of such volatiles is a key part of how plants interact with their environment, including repelling herbivores and attracting pollinators or predators of herbivores. researchgate.net The involvement of this compound in the biosynthesis of these signaling molecules positions it as a key mediator in the chemical language of plants.

Advanced Analytical Methodologies for Elucidating Trans Coumaryl Acetate in Biological Matrices

Spectroscopic Methods for Structural Elucidation and Profiling

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical tool for the characterization of complex macromolecules like lignin (B12514952), requiring minimal sample preparation. nih.gov This technique involves the thermal degradation of the polymer in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC/MS. mdpi.com

In the analysis of lignocellulosic materials, Py-GC/MS can provide detailed information about the composition of lignin, including the presence of acetylated monolignols. The detection of trans-coumaryl acetate (B1210297), alongside trans-coniferyl acetate and trans-sinapyl acetate, in the pyrolyzates of various non-wood plant fibers such as kenaf, jute, sisal, and abaca, strongly suggests that the native lignin in these plants is at least partially acetylated. core.ac.uk The release of these intact acetylated alcohols upon pyrolysis indicates they are genuine components of the lignin polymer. core.ac.ukacs.org

The mass spectrum of trans-coumaryl acetate obtained from Py-GC/MS analysis exhibits characteristic fragmentation patterns that allow for its unambiguous identification. These patterns can be compared with those of authentic standards and library data to confirm the presence of the compound in a given sample. acs.org

It is important to note that while Py-GC/MS is an excellent qualitative and semi-quantitative tool, absolute quantification of lignin and its components can be challenging due to variations in pyrolysis efficiency and the formation of multiple degradation products. nih.gov However, the development of methods using a ¹³C-labeled internal standard has shown promise in achieving accurate and precise quantification of lignin and its structural features. nih.gov

Table 1: Lignin-Derived Phenolic Compounds Identified by Py-GC/MS in Various Plant Barks

| Peak No. | Compound | P. abies | E. globulus | A. dealbata | A. melanoxylon |

|---|---|---|---|---|---|

| 1 | Phenol | 2.1 | 0.8 | 1.3 | 1.6 |

| 2 | Guaiacol | 10.2 | 2.5 | 7.9 | 8.3 |

| 3 | 4-Methylguaiacol | 5.8 | 1.1 | 4.2 | 4.5 |

| 4 | 4-Vinylguaiacol | 6.7 | 1.9 | 5.1 | 5.5 |

| 5 | Syringol | - | 8.7 | 4.3 | 4.1 |

| 6 | 4-Methylsyringol | - | 12.1 | 5.9 | 5.7 |

| 7 | 4-Vinylsyringol | - | 15.4 | 7.6 | 7.2 |

| 8 | Vanillin | 3.5 | 1.5 | 2.8 | 3.1 |

| 9 | Syringaldehyde | - | 6.3 | 3.1 | 2.9 |

| 10 | Acetovanillone | 1.8 | 0.7 | 1.2 | 1.4 |

| 11 | Acetosyringone | - | 4.1 | 2.0 | 1.8 |

| 12 | p-Coumaraldehyde | 0.5 | 0.2 | 0.4 | 0.5 |

| 13 | Coniferaldehyde | 1.2 | 0.5 | 0.8 | 0.9 |

| 14 | Sinapaldehyde | - | 2.5 | 1.2 | 1.1 |

| 15 | Resorcinol | - | - | 35.1 | - |

Data adapted from a study on the chemical structure and valorization of lignin from tree barks. d-nb.info The values represent the relative molar abundances (%) of the released lignin-derived phenolic compounds.

Application in Metabolomic Profiling Studies

Metabolomic profiling, particularly using techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), has become an indispensable tool for the comprehensive analysis of small molecules in biological systems. acs.orgfrontiersin.org These approaches allow for the simultaneous detection and relative quantification of a wide array of metabolites, providing a snapshot of the metabolic state of an organism.

In the context of plant metabolomics, this compound has been identified as a component of the phenylpropanoid pathway. nih.gov Phenylpropanoids are a diverse class of secondary metabolites in plants with crucial roles in development, defense, and adaptation to environmental stress. nih.gov

Metabolomic studies of various plant species and tissues have revealed the presence of this compound and its derivatives. For instance, in a study of germinating black barley, p-coumaroyl alcohol, a related compound, was observed to increase throughout the germination process. mdpi.com While this study did not specifically report on this compound, it highlights the dynamic nature of phenylpropanoid metabolism during key developmental stages.

Furthermore, metabolomic analyses of mutants with blocks in specific metabolic pathways can provide insights into the interconnectivity of these pathways. For example, studies on Arabidopsis mutants deficient in flavonoid biosynthesis have shown an accumulation of various phenolic esters, demonstrating a redirection of metabolic flux from the blocked pathway to other branches of phenylpropanoid metabolism. oup.com

The identification of this compound in metabolomic profiles often relies on matching the accurate mass and retention time with that of an authentic standard or by detailed fragmentation analysis in tandem mass spectrometry (MS/MS). acs.org The development of in silico databases of MS/MS spectra is also a promising approach to enhance the identification of known and novel compounds, including derivatives of this compound. acs.org

Isotopic Labeling Approaches for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway. By feeding an organism with a precursor enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N), researchers can follow the incorporation of the label into downstream metabolites, thereby elucidating the steps and intermediates of the pathway. researchgate.net

The biosynthesis of phenylpropanoids, including the precursors to this compound, has been extensively studied using isotopic labeling. The pathway generally starts with the deamination of phenylalanine or tyrosine. acs.orgnih.gov Feeding experiments with isotopically labeled phenylalanine in Arabidopsis stems have demonstrated its rapid uptake and incorporation into downstream phenylpropanoids, including p-coumarate, and ultimately into the lignin polymer. d-nb.info

While direct isotopic labeling studies specifically targeting the acetylation of p-coumaryl alcohol to form this compound are not extensively documented in the provided search results, the general principles of isotopic labeling are applicable. For instance, feeding experiments with [¹³C]-labeled acetate could be used to confirm that the acetyl group of this compound is derived from acetyl-CoA. mdpi.com

In a related context, a study on the biosynthesis of t-anethole in Illicium verum identified a synthase that converts coumaryl acetate to t-anol, demonstrating a direct enzymatic transformation of this acetylated monolignol. researchgate.net Such enzymatic studies, often complemented by isotopic labeling, are crucial for definitively establishing biosynthetic pathways.

The combination of isotopic labeling with advanced analytical techniques like LC-MS/MS allows for sensitive and specific detection of labeled metabolites, enabling the quantification of metabolic fluxes and providing a deeper understanding of how metabolic pathways are regulated in response to genetic or environmental changes. d-nb.info

Biotechnological Approaches and Metabolic Engineering of Trans Coumaryl Acetate Pathways

Strategies for Enhanced Production in Engineered Systems

Enhanced production of trans-coumaryl acetate (B1210297) in engineered systems relies on fundamental metabolic engineering principles, including increasing the supply of precursors and efficiently converting them to the final product. The core pathway originates from the amino acid L-tyrosine (or L-phenylalanine), which is converted through the general phenylpropanoid pathway to p-coumaroyl-CoA. frontiersin.orgnih.gov This intermediate is then reduced to p-coumaryl alcohol, the direct precursor, which is subsequently acetylated to form trans-coumaryl acetate.

A primary strategy to boost the production of a target metabolite is to overexpress the genes encoding the enzymes in its biosynthetic pathway. This approach alleviates potential bottlenecks by increasing the concentration of key catalytic proteins. For this compound, this involves upregulating genes from the core phenylpropanoid pathway as well as the specific terminal steps.

Key genes targeted for overexpression include:

Tyrosine Ammonia Lyase (TAL) or Phenylalanine Ammonia Lyase (PAL): These enzymes catalyze the initial entry step into the pathway.

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid to its CoA-thioester, a central intermediate for many downstream products, including monolignols. nih.govnih.gov

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): A series of reductases are required to convert p-coumaroyl-CoA to p-coumaryl alcohol.

Alcohol Acyltransferase (AAT): The final step requires an acyltransferase capable of using acetyl-CoA to acetylate p-coumaryl alcohol. Heterologous expression of genes like the Saccharomyces cerevisiae alcohol acetyltransferase genes (ATF1 or ATF2) in microbial hosts has proven effective for producing other acetate esters and represents a viable strategy for this compound synthesis. nih.gov

By systematically overexpressing these genes, metabolic flux can be pulled from central metabolism towards the target compound. For instance, enhancing the expression of genes in the mevalonate pathway, which can indirectly affect acetyl-CoA supply, has been shown to increase the production of related compounds. nih.gov

Reconstructing the this compound biosynthetic pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers several advantages over plant-based systems, including faster growth rates, simpler genetic manipulation, and fermentation process optimization. unt.eduresearchgate.net This "heterologous production" involves assembling all the necessary biosynthetic genes from various source organisms into a single microbial chassis.

A functional pathway for producing the precursor, p-coumaryl alcohol, has been successfully established in E. coli. nih.gov This engineered pathway converts L-tyrosine into p-coumaryl alcohol, demonstrating the feasibility of producing monolignols microbially. nih.gov To complete the pathway for this compound, an additional gene encoding a suitable alcohol acetyltransferase would be introduced into this p-coumaryl alcohol-producing strain. Challenges in heterologous production often relate to ensuring a balanced expression of all pathway enzymes, maintaining an adequate supply of precursors like L-tyrosine and acetyl-CoA, and mitigating the toxicity of intermediates. frontiersin.orgmdpi.com

| Host Organism | Target Product | Key Genes Expressed | Precursor | Reported Titer | Reference |

|---|---|---|---|---|---|

| Escherichia coli | p-Coumaryl alcohol | TAL, 4CL, CCR, CAD | L-Tyrosine | Not Specified | nih.gov |

| Saccharomyces cerevisiae | Naringenin (from p-coumaroyl-CoA) | PAL, 4CL, CHS | L-Phenylalanine | ~7 mg/L | nih.gov |

| Escherichia coli | Umbelliferone (from p-coumaroyl-CoA) | TAL, 4CL, C2'H | Tyrosine | 128.7 µM | mdpi.com |

Manipulation for Altered Lignin (B12514952) Composition and Biomass Properties

Lignin, a complex polymer derived from the oxidative coupling of monolignols (primarily p-coumaryl, coniferyl, and sinapyl alcohols), provides structural integrity to plant cell walls but is a major source of recalcitrance in biofuel and bioproduct manufacturing. nrel.govnih.gov Engineering plants to incorporate modified monomers like this compound or related conjugates into the lignin polymer is a key strategy to create "designer" lignins that are more easily deconstructed.

The incorporation of acylated monolignols can introduce ester linkages into the lignin backbone, which are more susceptible to chemical cleavage than the native ether and carbon-carbon bonds. nih.gov Research in grasses has focused on the enzyme p-coumaroyl-CoA:monolignol transferase (PMT), a type of BAHD acyltransferase that acylates monolignols with p-coumarate. nih.govfrontiersin.org Overexpression of PMT in grasses leads to a significant increase in p-coumarate acylation of lignin. nih.gov A similar principle could be applied using an acetyl-CoA dependent acyltransferase to generate this compound, which could then be incorporated into the lignin polymer. This modification could alter the physical properties of the cell wall, potentially improving digestibility for biofuel production or facilitating the chemical pulping process. acs.org

Genetic Engineering for Modifying Downstream Metabolite Profiles

This compound serves as a branch-point intermediate in the biosynthesis of other specialized metabolites. For example, in anise (Pimpinella anisum) and star anise (Illicium verum), it is a direct precursor to t-anol, which is subsequently methylated to form t-anethole, a valuable aroma compound. ebi.ac.uknih.gov The conversion of this compound to t-anol is catalyzed by an NADPH-dependent enzyme, t-anol/isoeugenol (B1672232) synthase (AIS). nih.govresearchgate.net

Genetic manipulation of the enzymes that act upon this compound can therefore shift metabolic flux and alter the profile of downstream products. Overexpressing an AIS enzyme in a system producing this compound would redirect the flux towards t-anethole synthesis. Conversely, downregulating or knocking out the AIS gene could lead to an accumulation of this compound itself, making it available for other synthetic pathways or for extraction. This highlights the potential to engineer metabolic pathways to prioritize the production of specific high-value natural products derived from this central intermediate. mdpi.com

| Substrate | Product | K_m (µM) | Catalytic Efficiency (k_cat/K_m) | Reference |

|---|---|---|---|---|

| This compound | t-anol | 480.30 ± 86.61 | Lower than for coniferyl acetate | nih.govresearchgate.net |

| Coniferyl acetate | Isoeugenol | 438.4 ± 44.3 | Higher than for coumaryl acetate | nih.govresearchgate.net |

Applications in Synthetic Biology for Natural Product Synthesis

The principles of synthetic biology—using standardized genetic parts to design and construct new biological pathways and systems—are being applied to the production of complex natural products. unt.edufrontiersin.org The engineered biosynthesis of this compound is a prime example of creating a "platform" chemical that can be further modified to produce a diverse array of valuable compounds. nih.gov

By combining genes from different organisms in a single heterologous host, novel pathways can be created. For example, a microbial strain engineered to produce this compound could be further modified by introducing enzymes from aromatic plants like anise to produce flavor and fragrance compounds. ebi.ac.uk Alternatively, introducing novel oxidases, reductases, or transferases could lead to the synthesis of new-to-nature molecules with potentially valuable pharmaceutical or chemical properties. This modular approach allows synthetic biologists to move beyond simply recreating natural pathways and towards designing bespoke production pipelines for a wide range of complex molecules. researchgate.netmdpi.com

Comparative Biochemistry and Evolutionary Aspects of Trans Coumaryl Acetate Metabolism

Phylogenetic Distribution of trans-Coumaryl Acetate (B1210297) and Related Pathways

The biosynthesis of trans-coumaryl acetate is a branch of the general phenylpropanoid pathway, which is nearly ubiquitous in the plant kingdom. The core pathway begins with the amino acid phenylalanine and produces key intermediates like cinnamic acid and p-coumaroyl-CoA, which are precursors to a vast array of compounds including lignin (B12514952), flavonoids, and stilbenes. nih.govutm.mx The specific pathway that utilizes this compound as an intermediate, however, appears to have a more restricted phylogenetic distribution.

Evidence for the this compound pathway leading to the volatile compound trans-anethole has been identified in phylogenetically distant plant species. One notable example is Illicium verum (star anise), which belongs to the Austrobaileyales, one of the most basal lineages of angiosperms. nih.gov The pathway is also well-characterized in Pimpinella anisum (anise), a member of the Apiaceae family within the more recently evolved eudicot clade. ebi.ac.uk

The presence of this specialized pathway in both an ancient angiosperm lineage and a modern eudicot suggests that the genetic components for its formation may have evolved early in angiosperm history or evolved independently through convergent evolution. The upstream portion of the pathway, which produces the precursor p-coumaroyl-CoA, is highly conserved across land plants, including hornworts and ferns, where it is used to produce other caffeic acid esters like rosmarinic acid. utm.mx However, the specific enzymatic steps that lead from p-coumaroyl-CoA to this compound and then to its downstream products appear to be more taxonomically limited, defining the unique chemical profiles of the species that possess them.

Table 1: Phylogenetic Occurrence of the trans-Anethole Biosynthetic Pathway Involving trans-Coumaryl Acetate

| Species | Common Name | Family | Lineage | Key Product |

|---|---|---|---|---|

| Illicium verum | Star Anise | Schisandraceae | Basal Angiosperm (Austrobaileyales) | trans-Anethole |

| Pimpinella anisum | Anise | Apiaceae | Eudicot (Apiales) | trans-Anethole |

Evolutionary Divergence of Biosynthetic Enzymes

The evolution of the this compound pathway is best understood by examining the key biosynthetic enzymes responsible for its metabolism. The conversion of this compound to t-anol, the immediate precursor of trans-anethole, is catalyzed by an enzyme known as t-anol/isoeugenol (B1672232) synthase (AIS). nih.govebi.ac.uk

Comparative studies of AIS enzymes from Illicium verum (IvAIS1) and Pimpinella anisum (AIS1) reveal significant evolutionary divergence despite their shared function. nih.govebi.ac.uk The IvAIS1 protein from the basal angiosperm star anise shares 76% identity with an isoeugenol synthase from Schisandra chinensis, another member of the Austrobaileyales. nih.gov In contrast, the AIS1 protein from the eudicot anise is only 59% identical to the isoeugenol synthase found in petunia. ebi.ac.uk

This molecular evidence suggests that these enzymes, while functionally similar, have undergone considerable divergence. They belong to a broader class of NADPH-dependent reductases that have evolved to accept specific phenylpropanoid-derived substrates. nih.govebi.ac.uk The active sites of these enzymes have been fine-tuned to accommodate substrates like this compound and the structurally similar coniferyl acetate. For instance, in IvAIS1, a valine residue at position 87 is believed to be critical for substrate interaction and enzymatic activity, a feature that is conserved but located at different positions in related enzymes from other species. nih.gov

The evolution of these specialized enzymes from more common ancestral enzymes of the phenylpropanoid pathway, such as those from the BAHD acyltransferase family which are involved in synthesizing various phenolic esters, represents a key innovation that allowed for the production of novel secondary metabolites. utm.mxmdpi.com

Table 2: Comparison of t-anol/isoeugenol synthase (AIS) Enzymes

| Characteristic | Illicium verum (IvAIS1) | Pimpinella anisum (AIS1) |

|---|---|---|

| Substrate(s) | trans-Coumaryl acetate, Coniferyl acetate | trans-Coumaryl acetate, Coniferyl acetate |

| Product(s) | t-Anol, Isoeugenol | t-Anol, Isoeugenol |

| Km for trans-Coumaryl acetate | 480.30 µM | 145 µM |

| Km for Coniferyl acetate | 438.4 µM | 230 µM |

| Sequence Identity Homolog | 76% to Schisandra chinensis IGS | 59% to Petunia hybrida IGS1 |

Conservation of Metabolic Roles Across Plant Lineages

Despite the evolutionary distance between basal angiosperms and eudicots, the metabolic role of this compound in the species where its pathway has been characterized appears to be highly conserved. In both Illicium verum and Pimpinella anisum, this compound functions primarily as a dedicated intermediate in the biosynthesis of trans-anethole. nih.govebi.ac.uk This compound is not known to accumulate to high levels, consistent with its role as a transient molecule that is quickly converted to the next product in the pathway.

This specific, conserved function contrasts with the roles of its upstream precursors. For example, p-coumaroyl-CoA is a central branch-point metabolite that can be channeled into numerous pathways, leading to the synthesis of structural polymers like lignin or defense compounds like flavonoids. utm.mxresearchgate.net The commitment of p-coumaroyl-CoA derivatives to the formation of this compound represents a specialized metabolic channeling event. The subsequent conversion to t-anol and finally trans-anethole produces a volatile phenylpropene responsible for the characteristic sweet, licorice-like aroma of these plants. nih.govebi.ac.uk The conservation of this pathway highlights its importance for establishing the specific chemical identity of these organisms.

Co-evolution with Specific Plant Phenotypes and Ecological Niches

The production of trans-anethole via the this compound pathway is directly linked to a distinct chemical phenotype: the strong, sweet fragrance of plants like anise and star anise. nih.govebi.ac.uk This aroma is a critical trait that has likely co-evolved with the ecological niches these plants occupy. Volatile organic compounds like trans-anethole play crucial roles in plant-environment interactions, acting as attractants for pollinators or as defense compounds against herbivores and pathogens.

The evolution of this specific metabolic route has therefore equipped these plants with a unique chemical signature. This signature not only defines their ecological interactions but has also made them valuable to humans as spices and sources of medicinal compounds, shaping their cultivation and distribution. The pathway is a clear example of how the diversification of secondary metabolism can produce novel phenotypes that allow plants to adapt to and thrive in specific ecological contexts.

Q & A

Q. What are the standard methodologies for synthesizing trans-Coumaryl Acetate in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of trans-Coumaryl alcohol using acetic anhydride or acetyl chloride under controlled conditions. Key parameters include reaction temperature (60–80°C), acid catalysts (e.g., H₂SO₄ or pyridine), and purification via column chromatography or recrystallization. Experimental designs vary in reagent ratios and catalyst types to optimize yield (e.g., cellulose acetylation methods in Table 1 of ). Characterization via FT-IR (C=O stretch at ~1740 cm⁻¹) and NMR (acetyl proton signals at δ 2.0–2.3 ppm) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing trans-Coumaryl Acetate purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. For structural confirmation, combine:

- ¹H/¹³C NMR : To identify acetyl groups and aromatic protons.

- Mass spectrometry (ESI-MS) : For molecular ion peaks ([M+H]⁺).

- FT-IR spectroscopy : To detect ester carbonyl stretches.

Cross-validate results with reference spectra from databases like NIST or PubChem .

Q. How do storage conditions affect the stability of trans-Coumaryl Acetate?

- Methodological Answer : Stability studies recommend storage at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Include antioxidants (e.g., BHT) in formulations for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on trans-Coumaryl Acetate’s bioactivity across studies?

- Methodological Answer : Perform a systematic review (PRISMA guidelines, ) to identify confounding variables:

- Source variability : Check compound purity (HPLC) and stereochemical consistency (chiral chromatography).

- Experimental design : Compare cell lines (e.g., HepG2 vs. Caco-2) or assay protocols (MTT vs. resazurin).

- Statistical analysis : Apply meta-regression to assess heterogeneity (Cochrane Handbook, ).

Q. What strategies optimize trans-Coumaryl Acetate synthesis for high yield and scalability?

- Methodological Answer : Use design of experiments (DoE) to evaluate factors like:

- Catalyst concentration (0.5–2.0 mol%).

- Reaction time (2–24 hours).

- Solvent polarity (toluene vs. DMF).

Analyze via response surface methodology (RSM) and validate with pilot-scale reactors. Prioritize green chemistry principles (e.g., solvent-free acetylation) for scalability .

Q. How to design a study investigating trans-Coumaryl Acetate’s interaction with lipid membranes?

- Methodological Answer :

- Model systems : Use liposomes (DPPC/cholesterol) or Langmuir-Blodgett monolayers.

- Techniques : Employ fluorescence anisotropy (for membrane fluidity) and DSC (phase transition analysis).

- Concentration gradients : Test 0.1–100 µM to establish dose-dependent effects.

Reference protocols from cholesteryl acetate membrane studies () .

Q. What are the challenges in interpreting trans-Coumaryl Acetate’s pharmacokinetic data from animal models?

- Methodological Answer : Address species-specific metabolism (e.g., cytochrome P450 isoforms) via:

- Microsomal assays : Compare hepatic S9 fractions from rats vs. humans.

- Tracer studies : Use ¹⁴C-labeled trans-Coumaryl Acetate to track metabolites (LC-MS/MS).

- Compartmental modeling : Apply WinNonlin/Phoenix for non-linear regression analysis .

Q. How to assess trans-Coumaryl Acetate’s synergistic effects with other phenolic esters?

- Methodological Answer : Use Chou-Talalay combination index (CI) assays:

- Fixed-ratio mixtures : Test 1:1 to 4:1 (w/w) ratios.

- Isobolograms : Plot dose-response curves for individual vs. combined treatments.

Validate with transcriptomics (RNA-seq) to identify pathway crosstalk .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in trans-Coumaryl Acetate studies?

- Methodological Answer :

Q. Q. How to ensure reproducibility of trans-Coumaryl Acetate experiments across laboratories?

- Methodological Answer : Follow ISO 17025 guidelines:

- Inter-lab validation : Share SOPs and reference materials (e.g., CRM for purity).

- Blinded analysis : Use third-party labs for critical assays.

- Data transparency : Submit raw spectra/chromatograms as supplementary files () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.